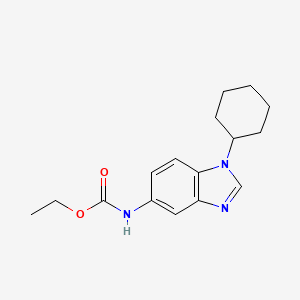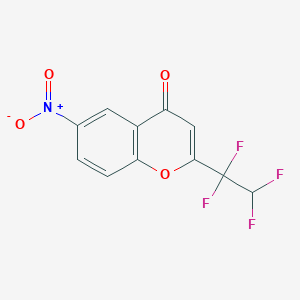
6-nitro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-nitro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is a fluorinated chromone derivative Chromones are a class of compounds known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one typically involves the nitration of 2-(1,1,2,2-tetrafluoroethyl)chromone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the chromone ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the preparation of 2-(1,1,2,2-tetrafluoroethyl)chromone followed by nitration. The reaction conditions are optimized to achieve high yield and purity, with careful control of temperature, reaction time, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
6-nitro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chromone ring can be reduced to form dihydrochromone derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Dihydrochromone derivatives: Formed by the reduction of the chromone ring.
Substituted chromones: Formed by nucleophilic substitution of the nitro group.
Applications De Recherche Scientifique
6-nitro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 6-nitro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrafluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-nitro-2-(trifluoromethyl)chromone: Similar structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.
5-nitro-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole: Contains a benzimidazole core instead of a chromone core.
Uniqueness
6-nitro-2-(1,1,2,2-tetrafluoroethyl)-4H-chromen-4-one is unique due to the combination of the nitro group and the tetrafluoroethyl group on the chromone core. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
6-nitro-2-(1,1,2,2-tetrafluoroethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F4NO4/c12-10(13)11(14,15)9-4-7(17)6-3-5(16(18)19)1-2-8(6)20-9/h1-4,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGQOMSXFADJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(O2)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6Z)-5-Imino-6-[(2-methylphenyl)methylidene]-2-(2-methylpropyl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5575565.png)
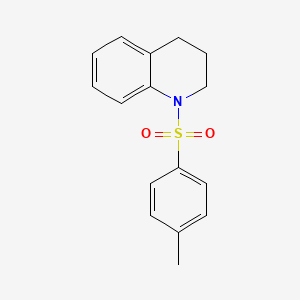
![(1S,5R)-6-(cyclopropylmethyl)-3-[[5-fluoro-2-(trifluoromethyl)phenyl]methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5575581.png)

![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)
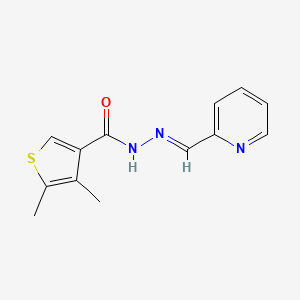
![1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5575614.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)
![Ethyl 8-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B5575633.png)
![5-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)
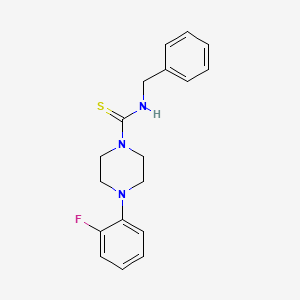
![N'-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5575656.png)
